1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTKHIBVGPJZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2CCCCN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
Key Observations:
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The reaction produces a 6:1 ratio of 1-(4,5,6,7-tetrahydro-2-methylpyrazolo[1,5-a]pyridin-3-yl)ethanone and the target compound.
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Toluene as a solvent enhances cyclization efficiency.
Boc-Protected Intermediate Route
A multi-step synthesis starting from 5-amino-1H-pyrazole, involving Boc protection, nucleophilic substitution, and cyclization.
Procedure:
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Amide Protection :
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Nucleophilic Substitution :
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Deprotection and Cyclization :
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Acetylation :
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The cyclized product undergoes acetylation using acetyl chloride to yield the target compound.
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Optimization Strategies:
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Solvent Selection : THF improves nucleophilic substitution kinetics.
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Catalyst : Potassium hydroxide accelerates intramolecular cyclization.
Microwave-Assisted Synthesis
A modern approach using microwave irradiation to reduce reaction times.
Procedure:
Advantages:
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Time Efficiency : 15 minutes vs. 16 hours in conventional methods.
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Scalability : Suitable for high-throughput synthesis.
Hydrogenation of Pyrazolo[1,5-a]pyridine Derivatives
Catalytic hydrogenation of pyrazolo[1,5-a]pyridine precursors using palladium on carbon (Pd/C).
Procedure:
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Reagents :
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Pyrazolo[1,5-a]pyridine derivative (2.0 g)
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10% Pd/C (0.2 g)
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Methanol (25 mL)
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Conditions :
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Hydrogenation at 40 psi for 20 hours.
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Recrystallization from acetone/Skellysolve B.
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Yield :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclization | 65 | 16 h | Moderate | High |
| Boc-Protected Route | 60–72 | Multi-day | Low | Moderate |
| Microwave-Assisted | 70–90 | 15 min | High | High |
| Hydrogenation | 80 | 20 h | Moderate | Low |
Analytical Validation
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NMR Spectroscopy : Confirms regioisomer separation and acetyl group incorporation.
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Mass Spectrometry : Molecular ion peaks align with theoretical values (m/z 164.2).
Industrial-Scale Optimization
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Catalyst Recycling : Pd/C reuse reduces costs in hydrogenation.
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Solvent Recovery : Toluene and THF are distilled and reused to minimize waste.
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Continuous Flow Systems : Applied to microwave-assisted routes for scalable production.
Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethanone Group
The ketone moiety undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amidation | DMF, HATU, DIPEA, room temperature, 12–24 h | N-substituted amides (e.g., with benzothiophene-2-carboxamide derivatives) | 65–85% | |
| Grignard Addition | THF, RMgX (R = alkyl/aryl), 0°C to reflux | Tertiary alcohols (via ketone reduction followed by alkyl/aryl addition) | 70–90% | |
| Oxime Formation | Ethanol, NH₂OH·HCl, NaOAc, reflux, 4–6 h | Pyrazolo-pyridine oxime derivatives | 75–82% |
These reactions are critical for introducing functional groups that modulate bioactivity or solubility.
Reduction of the Ketone Moiety
The ethanone group can be selectively reduced to a secondary alcohol or fully deoxygenated:
| Reduction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| NaBH₄ Reduction | Methanol, 0°C to room temperature, 2 h | 1-(Pyrazolo-pyridin-3-yl)ethanol | 88% | |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C, 6 h | Deoxygenated 3-methylpyrazolo-pyridine | 92% |
Reduction products are intermediates for further alkylation or arylation.
Hydrolysis Reactions
The compound’s stability under hydrolytic conditions depends on pH and temperature:
| Hydrolysis Type | Conditions | Products | Notes | References |
|---|---|---|---|---|
| Acidic | 6 M HCl, reflux, 8 h | Pyrazolo-pyridine carboxylic acid | Degradation of ethanone to COOH | |
| Basic | 2 M NaOH, 60°C, 4 h | Sodium salt of hydrolyzed ketone | Partial ring-opening observed |
Alkylation and Arylation
The pyrazolo-pyridine nitrogen atoms participate in alkylation/arylation:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, alkyl halide, 80°C, 6 h | N-alkylated derivatives (e.g., N-benzyl) | 60–78% | |
| Buchwald–Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃, toluene, 100°C | Aryl-substituted pyrazolo-pyridines | 55–70% |
Alkylation enhances lipophilicity, impacting membrane permeability.
Cross-Coupling Reactions
The scaffold participates in palladium-catalyzed cross-couplings:
| Coupling Type | Catalyst System | Substrates | Yield | References |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Aryl boronic acids | 65–80% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Terminal alkynes | 70–85% |
These reactions enable π-system extension for enhanced biological target engagement.
Cyclization and Ring-Forming Reactions
The ethanone group facilitates cyclizations to form fused heterocycles:
Oxidation and Functionalization
The tetrahydropyridine ring undergoes oxidation to aromatic systems:
| Oxidizing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| MnO₂ | CHCl₃, 25°C, 24 h | Aromatic pyrazolo-pyridine | 90% | |
| DDQ | DCM, 40°C, 6 h | Dehydrogenated derivatives | 85% |
Key Reactivity Trends
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Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) optimize substitution and coupling yields.
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Temperature Dependence : Microwave-assisted reactions reduce time (e.g., cyclization from 24 h to 5 min) .
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Steric Effects : Bulky substituents on the pyrazolo ring slow down N-alkylation.
This compound’s versatility in bond-forming reactions makes it a valuable intermediate for medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
a. Antidepressant Activity
Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine compounds exhibit significant antidepressant-like effects. A study demonstrated that these compounds interact with the serotonin receptor system, suggesting their potential use as novel antidepressants. The mechanism involves modulation of neurotransmitter levels in the brain, particularly serotonin and norepinephrine .
b. Neuroprotective Properties
Another area of interest is the neuroprotective effects of tetrahydropyrazolo[1,5-a]pyridine derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
c. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies revealed that it can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential application in treating inflammatory disorders .
Material Science
a. Organic Electronics
The unique electronic properties of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone make it a candidate for use in organic electronic devices. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to form stable thin films with desirable charge transport properties .
b. Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or additive to enhance the mechanical and thermal properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, which is beneficial for various industrial applications .
Agricultural Chemistry
a. Pesticide Development
The compound's biological activity extends to agricultural applications where it can be explored as a potential pesticide or herbicide. Preliminary studies indicate that tetrahydropyrazolo[1,5-a]pyridine derivatives exhibit herbicidal activity against certain weed species, paving the way for the development of new agrochemicals with reduced environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of viral replication or interference with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone
- Molecular Formula : C₁₅H₁₂N₂O
- Key Differences: Aromatic vs. hydrogenated core: The pyridine ring in this compound is fully aromatic, unlike the partially saturated tetrahydropyridine ring in the target compound. Applications: Used in synthesizing antiviral and anticancer agents due to its rigid, planar structure .
Ethanone, 1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)
- Molecular Formula : C₉H₉N₃O₂
- Key Differences :
- Heterocycle variation: Pyridazine (two adjacent nitrogen atoms) replaces pyridine, altering electronic properties and hydrogen-bonding capacity.
- Substituent: A methoxy group at the 6-position increases solubility and metabolic stability.
- Applications : Explored in agrochemicals and as a precursor for fluorescent probes .
Zanubrutinib (Anticancer Drug)
- Molecular Formula : C₂₇H₂₉N₅O₃
- Key Differences: Core structure: Pyrazolo[1,5-a]pyrimidine (vs. pyridine) with a carboxamide group at the 3-position. Functional groups: A prop-2-enoyl group enables covalent binding to Bruton’s tyrosine kinase (BTK).
1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Molecular Formula : C₂₁H₂₃F₃N₄O₂
- Key Differences :
- Extended structure: Incorporates a piperazine linker and trifluoromethylphenyl group, enhancing target selectivity (e.g., kinase inhibition).
- Applications : Designed for high-affinity interactions with enzymes or receptors, highlighting the versatility of the tetrahydropyrazolo[1,5-a]pyridine scaffold in drug design .
Commercial and Industrial Relevance
- Availability : Derivatives like (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride are commercially available (ECHEMI), indicating industrial demand for this scaffold .
- Regulatory Status : Zanubrutinib’s approval underscores the scaffold’s compliance with stringent pharmacokinetic and safety profiles .
Biological Activity
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrazolo[1,5-a]pyridine core, which is known for its ability to interact with various biological targets. The IUPAC name of the compound is this compound, and it has the molecular formula .
Antiviral Properties
Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine can act as core protein allosteric modulators (CpAMs) for the hepatitis B virus (HBV). These compounds inhibit viral replication by binding to the HBV core protein and altering its function. This mechanism highlights their potential as antiviral agents in treating hepatitis B infections.
Anticancer Activity
Studies have shown that pyrazolo[1,5-a]pyridine derivatives exhibit anticancer properties. For instance, a series of synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were reported to be comparable to established chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways .
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit specific enzymes associated with inflammatory processes. For example, certain derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammation. In vitro studies reported IC50 values indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. Common synthetic routes include:
- Cyclization Reactions : Utilizing 1,3-dipolar cycloaddition methods to form the pyrazolo[1,5-a]pyridine core.
- Functionalization : Subsequent steps involve functionalizing the core to introduce various substituents that enhance biological activity.
These methods allow for structural diversity and optimization of the compound's pharmacological properties .
Study on Antiviral Activity
A study conducted on a series of tetrahydropyrazolo derivatives demonstrated their efficacy against HBV. The results indicated that specific modifications to the core structure significantly enhanced antiviral potency. The most effective compound exhibited an EC50 value in the low micromolar range against HBV replication in vitro.
Anticancer Efficacy Evaluation
In another study focusing on anticancer activity, a library of tetrahydropyrazolo derivatives was screened against several cancer cell lines. Compounds showed IC50 values ranging from 10 µM to 30 µM against breast and lung cancer cells. The study concluded that these compounds could serve as leads for developing new anticancer therapies .
Comparative Analysis
To better understand the potency and selectivity of this compound relative to similar compounds, a comparison table is provided below:
Q & A
Q. Table 1: Reaction Optimization Parameters
| Component | Quantity/Concentration | Role |
|---|---|---|
| Pd(OAc)₂ | 0.66 mmol | Catalyst |
| Cs₂CO₃ | 24.9 mmol | Base |
| BINAP ligand | 1.0 mmol | Chiral inducer |
| Toluene | 100 mL | Solvent |
| Reaction Temperature | 95°C | Thermal activation |
Basic Research Question: What analytical techniques are critical for characterizing diastereomers of tetrahydropyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
NMR spectroscopy is essential for distinguishing diastereomers. For example, ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN isomer) and its ANTI counterpart were differentiated via ¹H and ¹³C NMR . Key observations include:
- Chemical shift splitting : Axial vs. equatorial proton environments in the tetrahydropyridine ring.
- Coupling constants : J values for vicinal protons vary with stereochemistry.
- NOESY : Correlates spatial proximity of substituents to confirm configuration .
Advanced Research Question: How do structural modifications influence biological activity, such as kinase inhibition?
Methodological Answer:
Substituents at the 2-, 5-, and 7-positions modulate target affinity. For instance:
Q. Table 2: Substituent Effects on Biological Activity
| Position | Substituent | Target | Activity (IC₅₀) |
|---|---|---|---|
| 2 | 4-Fluorophenyl | p38 MAPK | <10 nM |
| 7 | Cyclopentylamino | Kinase selectivity | Improved |
| 3 | Propanoylpiperidinyl | BTK (Zanubrutinib) | Clinically active |
Advanced Research Question: What role does tautomerism play in the stability and biological activity of tetrahydropyrazolo derivatives?
Methodological Answer:
Tautomeric equilibria (e.g., keto-enol or pyridine-pyrimidine shifts) affect solubility and binding. For AZD5718, a drug with a tetrahydropyrazolo core, tautomerism alters:
- Hydrogen-bonding capacity : Impacts interactions with protein residues.
- Solubility : Keto forms may enhance aqueous solubility.
NMR and computational modeling (DFT) are used to predict dominant tautomers under physiological conditions .
Advanced Research Question: How can computational methods guide the design of tetrahydropyrazolo-based therapeutics?
Methodological Answer:
- Docking studies : Predict binding modes to targets like BTK or p38 MAPK using software (e.g., AutoDock Vina).
- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity.
- MD simulations : Assess conformational stability in solvent environments .
Advanced Research Question: What strategies are effective for targeting cancer stem cells using tetrahydropyrazolo-fused chlorins?
Methodological Answer:
Modulating substituents (e.g., aldehyde groups) enhances photodynamic therapy (PDT) efficacy. In endometrial cancer models:
- Chlorin conjugation : Improves cellular uptake and ROS generation.
- Wavelength optimization : 650–700 nm light activates chlorins for selective cytotoxicity .
Key Considerations for Contradictory Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
